Biotin-MeTz

Description

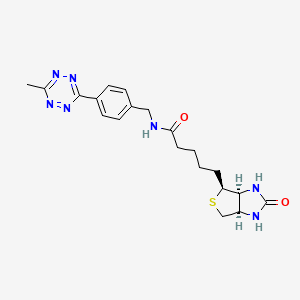

The exact mass of the compound this compound is 427.17904424 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2S/c1-12-24-26-19(27-25-12)14-8-6-13(7-9-14)10-21-17(28)5-3-2-4-16-18-15(11-30-16)22-20(29)23-18/h6-9,15-16,18H,2-5,10-11H2,1H3,(H,21,28)(H2,22,23,29)/t15-,16-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKMCHSUZVIUJZ-BQFCYCMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-MeTz: A Technical Guide to a Bioorthogonal Labeling Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-MeTz (Biotin-Methyltetrazine) is a specialized chemical probe designed for bioorthogonal "click" chemistry applications, enabling the highly specific and efficient labeling of biomolecules in complex biological systems, including living cells.[1][2] This reagent is a key component of the bioorthogonal chemistry toolkit, a suite of reactions that can occur within living organisms without interfering with native biochemical processes.[1][3] The functionality of this compound is centered around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between its methyltetrazine (MeTz) moiety and a trans-cyclooctene (TCO) group, which can be metabolically or genetically incorporated into a target biomolecule.[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations without the need for cytotoxic copper catalysts.

The structure of this compound incorporates three key functional components: a biotin molecule, a hydrophilic polyethylene glycol (PEG4) spacer, and the methyltetrazine reactive group. The biotin component provides a high-affinity handle for detection and purification via its strong interaction with streptavidin. The PEG4 linker enhances the reagent's water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of its operational workflows.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of bioorthogonal "click chemistry" reaction. This reaction occurs between the electron-deficient methyltetrazine ring of this compound and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) group that has been introduced into a biomolecule of interest.

The key steps of the labeling process are as follows:

-

Introduction of the TCO Handle: The TCO group is first incorporated into the target biomolecule. This can be achieved through several methods, including:

-

Metabolic Labeling: Cells are incubated with a TCO-modified precursor, such as a TCO-functionalized sugar, which is then incorporated into cell surface glycans through natural metabolic pathways.

-

Genetic Encoding: An unnatural amino acid containing a TCO moiety can be genetically encoded into a protein of interest.

-

Chemical Conjugation: Purified biomolecules, such as antibodies, can be chemically modified with a TCO-containing reactive group (e.g., TCO-NHS ester).

-

-

Bioorthogonal Ligation: Once the TCO handle is in place, this compound is introduced into the system. The methyltetrazine group of this compound rapidly and specifically "clicks" with the TCO group on the target biomolecule. This cycloaddition reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine covalent bond.

This two-step "pre-targeting" approach ensures high specificity, as the biotinylation only occurs where the TCO handle has been incorporated.

Quantitative Data

The performance of this compound labeling is influenced by several factors, including the efficiency of TCO incorporation and the reaction conditions. While comprehensive comparative studies across various cell lines and applications are not extensively available in the literature, the following tables summarize key quantitative parameters.

| Parameter | Value/Range | Notes |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | For the reaction between methyltetrazine and trans-cyclooctene (TCO). This rapid kinetic rate allows for efficient labeling at low reactant concentrations. |

| Typical Molar Excess of this compound | 1.5 to 5-fold | An excess of the biotinylation reagent is recommended to drive the reaction to completion. |

| Typical Labeling Concentration (in situ) | 10 - 100 µM | For labeling of TCO-modified biomolecules in living cells. |

| Typical Incubation Time (in situ) | 15 - 60 minutes | The reaction is generally very fast and can be performed at room temperature or 37°C. |

| Reaction Temperature | 4°C - 37°C | The reaction is efficient at room temperature, but can be performed at 4°C for sensitive biomolecules, potentially requiring a longer incubation time. |

| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. |

| Typical Conjugation Efficiency | > 90% | High efficiency is achievable under optimal conditions. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Metabolic Labeling of Cell Surface Glycans and In Situ Labeling with this compound

This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans followed by bioorthogonal labeling with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TCO-modified sugar (e.g., Ac₄ManNAc-TCO)

-

Biotin-PEG4-MeTz

-

Phosphate-Buffered Saline (PBS)

-

Streptavidin-fluorophore conjugate (for imaging) or streptavidin-agarose beads (for pulldown)

Procedure:

-

Metabolic Incorporation of TCO:

-

Culture cells to the desired confluency.

-

Add the TCO-modified sugar to the culture medium at a final concentration of 25-50 µM.

-

Incubate the cells for 2-3 days to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.

-

-

In Situ Labeling with Biotin-PEG4-MeTz:

-

Wash the cells twice with PBS to remove unincorporated sugar.

-

Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.

-

Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.

-

-

Washing and Downstream Analysis:

-

Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4-MeTz.

-

The biotinylated cells are now ready for downstream applications such as fluorescence microscopy (after staining with a fluorescently labeled streptavidin) or cell lysis for proteomic analysis.

-

Protocol 2: Labeling of TCO-Modified Proteins for Proteomic Analysis

This protocol outlines the labeling of a protein sample that has been modified to incorporate a TCO group, followed by preparation for mass spectrometry.

Materials:

-

TCO-labeled protein sample (1-5 mg/mL)

-

Biotin-PEG4-MeTz

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting spin column

-

Urea (8 M)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Streptavidin-coated magnetic beads

Procedure:

-

Protein Preparation:

-

Ensure the TCO-labeled protein is in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL.

-

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.

-

Add a 1.5 to 5-fold molar excess of the Biotin-PEG4-MeTz solution to the TCO-labeled protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Reagent:

-

Remove the unreacted Biotin-PEG4-MeTz using a desalting spin column or dialysis against PBS.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the biotinylated proteins in a buffer containing 8 M urea.

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide (IAA).

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Enrich the biotinylated peptides using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-biotinylated peptides.

-

Elute the biotinylated peptides and analyze by LC-MS/MS.

-

Visualizations

Chemical Reaction and Mechanism

Caption: Mechanism of the iEDDA reaction between this compound and a TCO-modified biomolecule.

Experimental Workflow for Bioorthogonal Labeling

Caption: General experimental workflow for bioorthogonal labeling using this compound.

References

The Core Mechanism and Application of Biotin-MeTz in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Biotin-Methyltetrazine (Biotin-MeTz) system and its mechanism of action within the framework of click chemistry. It is designed to offer an in-depth understanding for researchers, scientists, and professionals in drug development who are leveraging bioorthogonal chemistry for advanced bioconjugation strategies. This document will delve into the core principles, present quantitative data, provide detailed experimental protocols, and visualize key workflows.

Core Principles of this compound Click Chemistry

This compound is a specialized chemical tool designed for bioorthogonal "click" chemistry applications. Its structure is comprised of three key functional moieties:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and highly specific molecular recognition and purification.

-

Methyltetrazine (MeTz): A highly reactive and bioorthogonal functional group that serves as the diene in the click reaction.

-

PEG4 Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances solubility in aqueous environments and minimizes steric hindrance.[1]

The fundamental mechanism of action of this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[2][3] This bioorthogonal reaction occurs between the electron-deficient tetrazine ring of this compound and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) group.[2][4] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.

The key features of this bioorthogonal reaction are:

-

Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants ranging from 800 to over 10^6 M⁻¹s⁻¹. This allows for efficient labeling at very low reactant concentrations.

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.

-

Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.

The reaction mechanism involves a [4+2] cycloaddition of the tetrazine and TCO, followed by the irreversible loss of dinitrogen gas (N₂) to form a stable dihydropyridazine product.

Quantitative Data

The efficiency of the tetrazine-TCO ligation is a key advantage of this click chemistry system. The following tables summarize important quantitative data.

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |

| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |

| Tetrazine and norbornene | Slower than TCO | |

| Note: The reaction rate can be influenced by the substituents on the tetrazine ring. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups can increase it. The choice of tetrazine derivative allows for a balance between reaction speed and stability. |

| Parameter | Value | Conditions | Reference(s) |

| Molar Ratio of Reactants | 1.5 - 5 equivalents of Biotin-PEG4-MeTz to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent drives the reaction to completion. | |

| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). | |

| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. |

Experimental Protocols

The use of this compound typically involves a two-step process: first, the introduction of a TCO group onto a molecule of interest (e.g., a protein or cell surface), and second, the "click" reaction with this compound.

Protocol for TCO-Modification of an Antibody

This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody using a TCO-PEG4-NHS ester.

Materials:

-

Antibody of interest

-

TCO-PEG4-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

-

Desalting column

Procedure:

-

Antibody Preparation: Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.

-

TCO-PEG4-NHS Ester Preparation: Dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by titration with a fluorescently labeled tetrazine.

Protocol for Labeling TCO-Modified Biomolecules with this compound

This protocol outlines the general procedure for labeling a TCO-functionalized protein with this compound.

Materials:

-

TCO-modified biomolecule

-

Biotin-PEG4-MeTz

-

Reaction Buffer: PBS, pH 7.2-7.5, or other suitable non-amine-containing buffer.

-

Solvent for Biotin-PEG4-MeTz: Anhydrous DMSO or DMF.

Procedure:

-

Reagent Preparation:

-

Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

-

Prepare a stock solution of Biotin-PEG4-MeTz in an organic solvent like DMSO.

-

-

Biotinylation Reaction:

-

Add a 1.5 to 5-fold molar excess of Biotin-PEG4-MeTz to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, but the reaction time may need to be extended.

-

-

Purification (Optional): If necessary, remove any unreacted this compound using a desalting column or dialysis. For many applications, if a slight excess of the biotinylating reagent is used, purification may not be required.

-

Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by western blot analysis using streptavidin-HRP.

Protocol for In Situ Labeling of Live Cells

This protocol provides a general framework for labeling cell surface molecules that have been metabolically engineered to display TCO groups.

Materials:

-

Cells metabolically labeled with a TCO-containing precursor

-

Biotin-PEG4-MeTz

-

Cell culture medium or PBS

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling: Culture cells with a TCO-containing unnatural amino acid or sugar to incorporate the TCO group into target proteins or glycans.

-

Cell Preparation: Wash the cells twice with PBS to remove any unincorporated TCO precursor.

-

In Situ Labeling:

-

Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.

-

Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-MeTz.

-

Analysis: The biotinylated cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate. For pulldown and mass spectrometry, lyse the cells and enrich for biotinylated proteins using streptavidin-agarose beads.

Visualizations

The following diagrams illustrate the core mechanism and a typical experimental workflow using Graphviz (DOT language).

Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction.

Caption: Workflow for a pre-targeting strategy using this compound.

Conclusion

This compound, in conjunction with TCO-modified biomolecules, represents a powerful and versatile tool for researchers in the life sciences and drug development. Its trifunctional nature, combining the high-affinity biotin-streptavidin interaction with the rapid and bioorthogonal tetrazine-TCO click chemistry, enables a wide range of applications from sophisticated immunoassays to advanced in vivo pre-targeting strategies. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. The exceptional reaction kinetics and biocompatibility of the IEDDA reaction make the this compound system a superior choice over traditional copper-catalyzed click chemistry for applications involving live cells and in vivo studies. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively harness the power of this compound for their specific applications.

References

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction with Biotin-MeTz

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal "click" chemistry tool, valued for its exceptional speed, high selectivity, and biocompatibility.[1][2] This reaction enables the formation of stable covalent bonds in complex biological environments without the need for toxic catalysts, making it invaluable for applications ranging from live-cell imaging to targeted drug delivery.[1][3] This guide provides a comprehensive technical overview of the iEDDA reaction, with a specific focus on the utility of Biotin-Methyltetrazine (Biotin-MeTz) as a versatile research tool.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. In the context of bioconjugation, the most common dienes are 1,2,4,5-tetrazines (Tz), and the most reactive dienophiles are strained alkenes, particularly trans-cyclooctenes (TCO).

The reaction's speed is attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. The process is initiated by a cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product. This lack of a catalyst and the abiotic nature of the reactants ensure that the reaction does not interfere with native biological processes.

This compound: A Multifunctional iEDDA Probe

Biotin-PEG4-MeTz is a specialized chemical probe designed for iEDDA applications. It consists of three essential components:

-

Methyltetrazine (MeTz): This is the electron-deficient diene that serves as the "clickable" handle for the iEDDA reaction.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This interaction is widely used in biological assays for detection, purification, and signal amplification.

-

PEG4 Spacer: A short, hydrophilic polyethylene glycol linker that improves the water solubility and bioavailability of the molecule, minimizing non-specific binding.

This trifunctional design allows for a two-stage approach in experiments: first, a covalent conjugation via the MeTz group, followed by a high-affinity, non-covalent binding event using the biotin tag.

Quantitative Data: Reaction Kinetics

The defining feature of the iEDDA reaction is its rapid kinetics. The second-order rate constants (k) can be tuned by modifying the substituents on the tetrazine ring or by using different strained alkenes. Trans-cyclooctene (TCO) is the most widely used dienophile due to its high reactivity.

| Diene | Dienophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Methyltetrazine | trans-cyclooctene (TCO) | > 800 |

| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 |

| 3,6-diaryl-tetrazine | trans-cyclooctene (TCO) | Slower than mono-substituted tetrazines |

| Tetrazine | Norbornene | Slower than TCO; ~1.9 M⁻¹s⁻¹ |

Note: Reaction rates are influenced by the specific substituents and reaction conditions.

Experimental Protocols

This protocol details the conjugation of Biotin-PEG4-MeTz to an antibody that has been previously functionalized with a TCO group.

Materials:

-

TCO-modified antibody

-

Biotin-PEG4-MeTz

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Desalting column (optional)

Procedure:

-

Prepare this compound Solution: Dissolve Biotin-PEG4-MeTz in DMSO or DMF to create a stock solution of 1-10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-modified antibody with the reaction buffer.

-

Initiate Click Reaction: Add a 1.1 to 2.0 molar excess of the Biotin-PEG4-MeTz stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-2 hours at 4°C with gentle mixing.

-

Purification (Optional): If removal of unreacted Biotin-PEG4-MeTz is necessary for downstream applications, purify the conjugated antibody using a desalting column or dialysis. For many applications, this step may not be required.

-

Characterization and Storage: The resulting biotinylated antibody can be characterized via mass spectrometry or SDS-PAGE and stored under appropriate conditions.

This protocol describes a two-step method for labeling cell surface proteins that have been metabolically engineered to express a TCO group.

Materials:

-

Cells with TCO-modified surface proteins (e.g., via metabolic labeling with a TCO-modified sugar)

-

Biotin-PEG4-MeTz

-

Serum-free cell culture media or PBS

-

Fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Gently wash the cells three times with pre-warmed, serum-free media or PBS to remove any unincorporated TCO precursors.

-

Primary Labeling: Prepare a solution of Biotin-PEG4-MeTz (e.g., 5-10 µM) in serum-free media. Incubate the cells with this solution for 15-30 minutes at 37°C.

-

Washing: Remove the excess Biotin-PEG4-MeTz by washing the cells three times with fresh media or PBS.

-

Secondary Labeling (Detection): Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 1-5 µg/mL) for 10-20 minutes at 37°C, ensuring protection from light. The streptavidin will bind to the biotin tag introduced in the previous step.

-

Final Wash and Imaging: Wash the cells twice with media or PBS to remove unbound streptavidin. The cells are now ready for live imaging via fluorescence microscopy.

Applications in Research and Drug Development

The combination of iEDDA chemistry and the this compound tool enables a wide array of advanced applications:

-

Pre-targeted Therapy and Imaging: A major application is in pre-targeting, especially for radioimmunotherapy. In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After clearing unbound antibodies from circulation, a small, rapidly clearing molecule like this compound, carrying a therapeutic or imaging payload, is administered. The iEDDA reaction ensures rapid and specific localization of the payload at the target site, improving efficacy and reducing off-target toxicity.

-

Biological Imaging: The high speed and selectivity of the reaction are ideal for labeling and visualizing biomolecules like proteins, nucleic acids, and lipids in living organisms with minimal perturbation.

-

Targeted Drug Delivery: Potent drugs can be conjugated to tetrazine scaffolds and delivered to specific sites by reacting with pre-targeted TCO-modified antibodies or nanocarriers.

-

Biomaterial Construction: The iEDDA reaction is used to construct complex biomaterials and hydrogels for applications in drug delivery and tissue engineering.

Conclusion

The inverse-electron-demand Diels-Alder reaction is a powerful and versatile tool for bioconjugation. Its unmatched kinetics, excellent biocompatibility, and chemoselectivity make it ideal for complex biological settings. The this compound reagent leverages these advantages, providing a robust platform for a wide range of applications, from fundamental cell biology research to the development of next-generation targeted therapeutics and diagnostics. The ability to combine rapid covalent ligation with the high-affinity biotin-streptavidin system offers researchers a unique and powerful capability for probing and manipulating biological systems.

References

An In-depth Technical Guide to Biotin-MeTz: Structure, Properties, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-Methyltetrazine (Biotin-MeTz), a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical structure, and properties, and provide detailed experimental protocols for its application in labeling and detection of biomolecules. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their scientific endeavors.

Core Concepts: The Chemistry of this compound

This compound is a trifunctional molecule that combines the high-affinity binding of biotin for streptavidin with the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety. This unique combination makes it a powerful tool for the specific labeling and subsequent detection or isolation of biomolecules in complex biological systems.

The core of this compound's functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[1][2]

Structure and Chemical Properties

The chemical structure of this compound consists of a biotin molecule linked to a methyltetrazine moiety via a benzylamine linker.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H25N7O2S | Pharmaffiliates |

| Molecular Weight | 427.53 g/mol | Pharmaffiliates |

| CAS Number | 1802883-51-7 | Pharmaffiliates |

| Appearance | Not specified; likely a solid | - |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

| Shipping Conditions | Ambient | Pharmaffiliates |

Bioorthogonal Reaction with TCO

The reaction between this compound and a TCO-modified biomolecule is the cornerstone of its utility. The reaction is characterized by its exceptional speed and biocompatibility.

Table 2: Quantitative Data for the MeTz-TCO Ligation

| Parameter | Value/Range | Notes | Source |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Significantly faster than most other bioorthogonal reactions. | BenchChem |

| Recommended Molar Ratio | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylating reagent drives the reaction to completion. | BenchChem |

| Typical Reaction Time | 30 - 120 minutes | Often complete within 30 minutes at room temperature. | BenchChem |

| Reaction Temperature | 4°C - 37°C | Proceeds efficiently at room temperature (20-25°C). | BenchChem |

| pH Range | 6.5 - 8.5 | Tolerant of a range of pH values typical for biological samples. | BenchChem |

| Typical Conjugation Efficiency | > 90% | Achievable under optimal conditions. | BenchChem |

Experimental Protocols

The use of this compound typically involves a two-step process: first, the introduction of a TCO group onto the biomolecule of interest, and second, the bioorthogonal reaction with this compound.

General Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, a general approach involves the coupling of a biotin derivative with a methyltetrazine-containing amine. A common strategy is to activate the carboxylic acid of biotin with a reagent like N-hydroxysuccinimide (NHS) to form Biotin-NHS ester. This activated ester can then react with an amine-functionalized methyltetrazine to form the stable amide bond of this compound. Purification is typically achieved through chromatography.

Protocol for Labeling of TCO-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.

Materials:

-

TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column (optional)

Procedure:

-

Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.

-

Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or for longer periods at 4°C with gentle mixing.

-

Purification (Optional): If necessary, remove excess unreacted this compound using a desalting column or dialysis. For many applications with a small excess of reagent, this step may not be required.

Protocol for Bioorthogonal Labeling of Live Cells

This protocol outlines the labeling of live cells that have been metabolically engineered to display TCO groups on their surface glycans.

Materials:

-

Live cells with TCO-modified surface glycans

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

Procedure:

-

Prepare this compound Labeling Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in cell culture medium or PBS to the desired final concentration (typically in the µM range).

-

Labeling Reaction: Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: To remove unreacted this compound, gently wash the cells three times with PBS.

-

Downstream Analysis: The biotinylated cells can now be used for various downstream applications, such as flow cytometry, fluorescence microscopy (after staining with a fluorescently labeled streptavidin), or cell sorting.

Visualizing Workflows with this compound

This compound is a key component in advanced biological applications such as pre-targeted therapy and imaging. Below are diagrams illustrating these complex workflows.

Caption: Workflow for a pre-targeted in vivo imaging or therapeutic strategy using an antibody-TCO conjugate and this compound.

Caption: Experimental workflow for the bioorthogonal labeling of live cells using this compound.

Conclusion

This compound stands out as a versatile and powerful tool for researchers across various disciplines, including chemical biology, proteomics, and drug development. Its ability to facilitate highly specific and efficient biotinylation under biocompatible conditions opens up a wide array of applications, from the precise labeling of biomolecules in living systems to the development of innovative diagnostic and therapeutic strategies. The detailed protocols and workflow diagrams provided in this guide serve as a starting point for harnessing the full potential of this compound in your research.

References

Bioorthogonal Labeling with Biotin-MeTz: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling using Biotin-PEG4-Methyltetrazine (Biotin-MeTz), a key reagent in modern chemical biology and drug development. We will delve into the core mechanism, quantitative parameters, detailed experimental protocols, and applications of this powerful tool.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This allows for the precise labeling and manipulation of biomolecules in their natural context. The foundation of this compound's utility lies in the "click chemistry" concept—reactions that are highly specific, rapid, and yield high quantities of product.[2]

This compound is a trifunctional molecule composed of:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust detection and purification of labeled molecules.[2]

-

PEG4 (Polyethylene Glycol) Spacer: A hydrophilic linker that enhances water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance.[2][3]

-

Methyltetrazine (MeTz): A highly reactive and bioorthogonal functional group that enables the "click" reaction.

The key reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine moiety of this compound and a strained alkene, most commonly a trans-cyclooctene (TCO) group. This reaction is exceptionally fast and does not require a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The labeling process with this compound is a two-step procedure:

-

Introduction of the TCO Handle: The biomolecule of interest must first be functionalized with a trans-cyclooctene (TCO) group. This can be achieved through metabolic labeling, where cells are incubated with a TCO-modified precursor (e.g., a TCO-functionalized sugar that gets incorporated into cell surface glycans), or through genetic encoding of unnatural amino acids containing a TCO moiety.

-

Bioorthogonal Ligation: this compound is then introduced to the system. The electron-poor tetrazine ring of this compound rapidly reacts with the strained, electron-rich TCO group on the target biomolecule. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine covalent bond.

Mechanism of the iEDDA reaction between this compound and a TCO-modified biomolecule.

Quantitative Data

The efficiency and speed of the tetrazine-TCO ligation are critical for its utility in dynamic biological systems. The following tables summarize key quantitative parameters.

Table 1: Reaction Kinetics

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 - 30,000 | |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |

| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |

| Tetrazine and norbornene | Slower than TCO |

Table 2: Experimental Parameters

| Parameter | Typical Range | Considerations | Reference(s) |

| TCO-functionalized probe concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. | |

| This compound concentration | 1 - 100 µM | Lower concentrations are often sufficient due to fast kinetics. For cellular labeling, 50-100 µM is a common starting point. | |

| Incubation Time (MeTz reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. | |

| Molar Ratio of Reactants | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent drives the reaction to completion. | |

| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). | |

| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. | |

| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |

Experimental Protocols

The following are example protocols for key applications of this compound. These should be optimized for your specific cell type, target molecule, and experimental goals.

Metabolic Labeling of Cell Surface Glycans and Biotinylation

This protocol describes the introduction of TCO handles into cell surface glycans via metabolic engineering, followed by bioorthogonal ligation with this compound.

Materials:

-

Cells of interest (e.g., HeLa, Jurkat, CHO)

-

Complete cell culture medium

-

TCO-modified unnatural sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog like Ac4Man-TCO)

-

Biotin-PEG4-MeTz

-

Phosphate-Buffered Saline (PBS)

-

Anhydrous DMSO

-

Streptavidin-fluorophore conjugate (for imaging) or streptavidin-agarose beads (for pulldown)

Procedure:

-

Metabolic Incorporation of TCO:

-

Culture cells in complete medium.

-

Prepare a stock solution of the TCO-modified sugar in DMSO.

-

Add the TCO-sugar to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.

-

-

In Situ Labeling with this compound:

-

Wash the cells twice with PBS to remove unincorporated sugar.

-

Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.

-

Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to remove unreacted this compound.

-

-

Downstream Analysis:

-

For Imaging: The biotinylated cells can be incubated with a streptavidin-fluorophore conjugate for visualization by fluorescence microscopy.

-

For Pulldown and Mass Spectrometry: Lyse the cells, and incubate the lysate with streptavidin-agarose beads to enrich for biotinylated proteins. The captured proteins can then be eluted and identified by mass spectrometry.

-

Experimental workflow for metabolic labeling and biotinylation of cell surface glycans.

Labeling of a TCO-Modified Protein

This protocol provides a general framework for labeling a protein that has been modified to contain a TCO group, for example, through the genetic incorporation of a TCO-containing unnatural amino acid.

Materials:

-

TCO-modified protein

-

Biotin-PEG4-MeTz

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Prepare Reagents:

-

Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add 1.5 to 5 molar equivalents of the Biotin-PEG4-MeTz stock solution to the TCO-modified protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification:

-

Remove excess, unreacted Biotin-PEG4-MeTz using a desalting column equilibrated with the desired buffer.

-

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

-

Visualization of Biomolecules: The most direct application is the visualization of target biomolecules in their native cellular environment.

-

Proteomics: this compound is used for the identification of protein-protein interactions through proximity labeling, and for metabolic labeling of nascent proteins.

-

Drug Discovery: It can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group. In these chemical proteomics approaches, a small molecule of interest is functionalized with a TCO group. When this modified drug is introduced to a biological system, it binds to its protein targets. These drug-protein complexes can then be enriched using this compound and the protein targets identified by mass spectrometry, aiding in the elucidation of a drug's mechanism of action.

-

Targeted Drug Delivery: Biotin itself can act as a targeting ligand for cells that overexpress biotin receptors, such as many cancer cells. This compound can be used to conjugate drugs or drug-loaded nanoparticles to targeting moieties.

Workflow for drug target identification using this compound.

Conclusion

This compound, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. By understanding the principles and protocols outlined in this guide, researchers can effectively employ this reagent to advance our understanding of complex biological systems and accelerate the development of new therapeutics.

References

An In-depth Technical Guide to Biotin-MeTz and trans-cyclooctene (TCO) Ligation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal ligation between Biotin-PEG4-Methyltetrazine (Biotin-MeTz) and trans-cyclooctene (TCO). It covers the core principles, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This powerful "click chemistry" reaction has become an indispensable tool in chemical biology, drug development, and advanced cellular imaging due to its exceptional kinetics, high specificity, and biocompatibility.

Core Principles

The ligation of this compound and TCO is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2] This reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained, electron-rich alkene, the trans-cyclooctene.[2][3] The key features of this bioorthogonal reaction are:

-

Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants ranging from 800 to over 10^6 M⁻¹s⁻¹, allowing for efficient labeling at very low reactant concentrations.[3]

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not interfere with other functional groups typically found in complex biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperatures, without the need for cytotoxic catalysts like copper.

-

Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.

The Biotin-PEG4-MeTz reagent itself is a trifunctional molecule comprising three key components:

-

Methyltetrazine (MeTz): The "clickable" component that participates in the iEDDA reaction.

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling downstream detection, purification, or signal amplification.

-

PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound and TCO ligation reaction, providing a basis for experimental design.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |

| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |

| Tetrazine and norbornene | Slower than TCO |

Table 2: Typical Reaction Parameters for this compound TCO Ligation

| Parameter | Value | Notes | Reference(s) |

| Molar Ratio of Reactants | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent helps drive the reaction to completion. | |

| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C with an extended reaction time. | |

| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. | |

| Typical Conjugation Efficiency | > 90% | High efficiency is achievable under optimal conditions. | |

| Incubation Time (in vitro) | 30 - 120 minutes | The reaction is often complete within this timeframe due to the fast kinetics. | |

| Incubation Time (live cells) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. | |

| TCO-functionalized probe concentration (live cells) | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. | |

| This compound concentration (live cells) | 1 - 50 µM | Lower concentrations are often sufficient due to fast kinetics. |

Experimental Protocols

The use of this compound typically involves a two-step process: first, the introduction of a TCO group onto a molecule of interest, and second, the "click" reaction with this compound.

Protocol 1: Biotinylation of a TCO-Functionalized Protein

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

-

TCO-functionalized protein

-

Biotin-PEG4-MeTz

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

-

Biotinylation Reaction:

-

Prepare a stock solution of Biotin-PEG4-MeTz in an organic solvent like DMSO.

-

Add a 1.5 to 5-fold molar excess of Biotin-PEG4-MeTz to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted Biotin-PEG4-MeTz and reaction byproducts using a desalting column (e.g., PD-10) or dialysis.

-

-

Storage: Store the purified biotinylated biomolecule in a suitable buffer for long-term stability.

Protocol 2: Labeling of Live Cells with TCO-Modified Biomolecules and this compound

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with Biotin-PEG4-MeTz, followed by fluorescent detection.

Materials:

-

Live cells expressing or labeled with a TCO-containing molecule

-

Biotin-PEG4-MeTz

-

Fluorescently-labeled streptavidin

-

Cell culture medium

-

PBS (phosphate-buffered saline)

Procedure:

-

Metabolic Labeling (if applicable): If introducing TCO groups via metabolic labeling, culture cells with a TCO-modified precursor (e.g., 25-50 µM Ac₄ManN-TCO) for 24-72 hours.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

Biotin-PEG4-MeTz Incubation:

-

Dilute the Biotin-PEG4-MeTz stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium.

-

Incubate the cells with this solution for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells two to three times with pre-warmed PBS to remove excess Biotin-PEG4-MeTz.

-

Streptavidin Incubation:

-

Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

-

-

Final Washing: Wash the cells three times with ice-cold PBS to remove excess streptavidin.

-

Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizations

Reaction Mechanism

The core of the this compound and TCO ligation is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This cycloaddition proceeds through a concerted mechanism, forming a stable dihydropyridazine linkage and releasing nitrogen gas.

Caption: The iEDDA reaction between this compound and a TCO-biomolecule.

Pre-targeted Imaging Workflow

A primary application of the tetrazine-TCO ligation is in pre-targeted imaging. This multi-step approach separates the delivery of a targeting agent from the delivery of a payload, which can improve the target-to-background signal ratio and reduce off-target toxicity.

Caption: Workflow for pre-targeted imaging or therapy.

Experimental Workflow for Cell Labeling

The following diagram illustrates the logical flow of a typical cell labeling experiment using this compound and TCO.

Caption: Experimental workflow for bioorthogonal labeling of live cells.

References

The Pivotal Role of the Methyltetrazine Group in Biotin-MeTz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Deconstructing Biotin-MeTz

This compound is a specialized chemical tool engineered for bioorthogonal "click" chemistry applications. Its structure is comprised of three key functional moieties, each contributing a specific function to its overall utility:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an excellent tag for purification and detection.

-

Linker (e.g., PEG4): Often, a polyethylene glycol (PEG) spacer is incorporated to enhance the solubility and bioavailability of the molecule in aqueous environments.[1] The linker also provides a flexible arm, which can minimize steric hindrance during the binding of biotin to streptavidin or avidin.[1]

-

Methyltetrazine (MeTz): This is the highly reactive and bioorthogonal functional group. The methyltetrazine moiety is the "clickable" component of the molecule, enabling it to participate in a specific and rapid chemical ligation.[2]

The primary focus of this guide is the methyltetrazine group, which is central to the functionality of this compound in advanced bioconjugation strategies.

The "Clickable" Heart: The Methyltetrazine Group's Mechanism of Action

The fundamental mechanism of action of this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[2] This is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[2] Specifically, the electron-poor methyltetrazine group of this compound reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) group. This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.

The IEDDA reaction between methyltetrazine and TCO is a [4+2] cycloaddition that forms a highly unstable bicyclic intermediate. This is followed by a rapid retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion. The release of nitrogen gas as the only byproduct makes this reaction particularly suitable for in vivo applications.

Quantitative Data on Methyltetrazine Reactivity

The reactivity of the methyltetrazine group is a critical parameter for its utility, especially in dynamic biological systems where low concentrations of reactants are common. The following tables summarize key quantitative data related to the reaction kinetics of methyltetrazine with various dienophiles.

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |

| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |

| Tetrazine and norbornene | Slower than TCO |

| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| trans-cyclooctene (TCO) | ~1000 | Aqueous media | |

| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol | |

| Norbornene | 8.5 x 10⁻³ | Methanol |

Note: The reaction rate can be tuned by modifying the substituents on the tetrazine ring. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups can increase it. The choice of tetrazine derivative allows for a balance between reaction speed and stability. While hydrogen-substituted tetrazines exhibit faster reaction kinetics, methyltetrazines offer enhanced stability in aqueous environments, which is a crucial attribute for multi-step experimental workflows and in vivo studies.

Experimental Protocols

The use of this compound typically follows a two-step process: first, the introduction of a TCO group onto a molecule of interest (e.g., an antibody or a cell surface), and second, the "click" reaction with this compound.

Protocol 1: Conjugation of a TCO Group to a Protein

This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on a protein using a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Labeling of TCO-Modified Protein with this compound

Materials:

-

TCO-modified protein (from Protocol 1)

-

This compound

-

Reaction Buffer: PBS, pH 7.4

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

-

Purification (Optional): If necessary, remove any unreacted this compound using a desalting column or dialysis.

Protocol 3: Bioorthogonal Labeling of Live Cells

This protocol outlines a general procedure for labeling live cells with this compound after introducing TCO handles onto the cell surface via metabolic labeling.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

TCO-modified sugar (e.g., Ac₄ManNAc-TCO)

-

This compound

-

PBS

Procedure:

-

Metabolic Labeling: Culture the cells of interest in complete cell culture medium supplemented with a TCO-modified sugar for 1-3 days. This will incorporate the TCO groups into the cell surface glycans.

-

Harvest and Wash: Harvest the cells and wash them three times with PBS to remove any unincorporated TCO-modified sugar.

-

Prepare this compound Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in PBS to the desired final labeling concentration (typically in the µM range).

-

Labeling Reaction: Add the this compound solution to the TCO-modified cells.

-

Incubation: Incubate for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells three times with PBS to remove any unreacted this compound. The biotinylated cells are now ready for downstream applications.

Visualizations

The following diagrams illustrate the core reaction mechanism and experimental workflows involving the methyltetrazine group of this compound.

References

The Nexus of Precision: A Technical Guide to Catalyst-Free Click Chemistry

For researchers, scientists, and drug development professionals, the advent of catalyst-free click chemistry has opened new frontiers in bioconjugation, diagnostics, and therapeutic development. This guide delves into the foundational principles of two cornerstone catalyst-free reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition. By obviating the need for cytotoxic metal catalysts, these bioorthogonal reactions enable the precise and efficient formation of covalent bonds within complex biological systems.[1][2][3][4][5]

This document provides a comprehensive overview of the core mechanisms, quantitative kinetic data, and detailed experimental protocols for these powerful ligation techniques.

Core Principles of Catalyst-Free Click Chemistry

Catalyst-free click chemistry reactions are characterized by their high yields, stereospecificity, and the generation of inoffensive byproducts. The driving force behind these reactions is typically the relief of ring strain or the utilization of favorable electronic configurations, allowing them to proceed rapidly under physiological conditions without interfering with native biochemical processes.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC represents a significant advancement over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), eliminating the issue of copper-induced cytotoxicity which is a major limitation for in vivo applications. SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage. The reaction's high rate is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition.

The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and steric hindrance. Various cyclooctynes have been developed, each with unique properties to suit different applications. The bioorthogonal nature of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are abiotic and do not react with biological molecules.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC, making it one of the fastest known bioorthogonal reactions.

The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyrazine product which then isomerizes to a pyridazine. The high rate and selectivity of the IEDDA reaction make it ideal for applications requiring rapid labeling, particularly in living systems.

Quantitative Data on Catalyst-Free Click Reactions

The efficiency of catalyst-free click reactions can be quantified by their second-order rate constants (k₂). A higher k₂ value signifies a faster reaction, which is crucial for applications involving low concentrations of reactants or dynamic biological processes.

SPAAC Reaction Kinetics

The reactivity of cyclooctynes in SPAAC reactions varies significantly with their structure. The table below summarizes the second-order rate constants for several common cyclooctynes with benzyl azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| DBCO | ~0.1 |

Note: Reaction conditions can influence these rates.

IEDDA Reaction Kinetics

IEDDA reactions are known for their exceptionally fast kinetics. The rate constants for IEDDA reactions can be tuned by modifying the electronic properties of the tetrazine and the dienophile.

| Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Reference(s) |

| Tetrazine & trans-cyclooctene (TCO) | 1 - 10⁶ | In water at 25°C. Rate is dependent on tetrazine substituents. |

Experimental Protocols

Detailed methodologies for key catalyst-free click chemistry experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation

This protocol outlines the conjugation of an azide-modified molecule to a cyclooctyne-functionalized protein.

Materials:

-

Cyclooctyne-functionalized protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized small molecule or biomolecule

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification columns (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a stock solution of the azide-functionalized molecule in DMSO at a concentration of 1-10 mM.

-

Ensure the cyclooctyne-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL) in PBS.

-

-

Initiate the Reaction:

-

In a reaction vial, add the protein solution.

-

Add the azide-functionalized molecule stock solution to the protein solution. A molar ratio of 1.5:1 (azide to cyclooctyne) is a common starting point.

-

Gently mix the reaction solution.

-

-

Incubation:

-

Incubate the reaction at a temperature between 4°C and 37°C.

-

Reaction times can range from 2 to 48 hours, depending on the specific cyclooctyne and azide used. Monitor the reaction progress if possible.

-

-

Purification:

-

If necessary, purify the conjugate to remove unreacted small molecules using an appropriate chromatography technique, such as size-exclusion chromatography or dialysis.

-

Protocol 2: Live Cell Labeling using Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

This protocol describes the labeling of a trans-cyclooctene (TCO)-lysine-containing protein expressed in mammalian cells with a tetrazine-functionalized fluorescent dye.

Materials:

-

Mammalian cells expressing the protein of interest with genetically incorporated TCO-lysine.

-

Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

-

Cell culture medium (e.g., DMEM).

-

Phosphate Buffered Saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Protein Expression:

-

Culture the mammalian cells under standard conditions.

-

Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein.

-

Induce protein expression as required by the specific expression system.

-

-

Labeling Reaction in Live Cells:

-

Prepare a stock solution of the tetrazine-dye in DMSO.

-

Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.

-

Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes).

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells multiple times with pre-warmed PBS or cell culture medium to remove any unreacted dye.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Visualizations of Core Concepts

Diagrams illustrating the fundamental mechanisms and workflows are provided below to facilitate a deeper understanding of catalyst-free click chemistry.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition.

References

exploring the specificity of the MeTz-TCO reaction.

An In-depth Technical Guide to the Specificity of the MeTz-TCO Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for site-specific labeling, imaging, and drug delivery.[1][2] Its utility is rooted in an exceptional combination of extremely fast reaction kinetics and high specificity, allowing for precise chemical transformations within complex biological environments without interfering with native cellular processes.[3][4] This technical guide offers a comprehensive exploration of the core principles governing the MeTz-TCO reaction's specificity, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in its successful application.

Core Mechanism: A Highly Specific [4+2] Cycloaddition

The MeTz-TCO ligation is a type of "click chemistry" that proceeds through a two-step mechanism.[1] The rate-determining first step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile. This cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas. The final product is a stable dihydropyridazine. This reaction is renowned for its biocompatibility, proceeding readily under physiological conditions without the need for cytotoxic catalysts like copper.

Specificity and Bioorthogonality

The exceptional specificity of the MeTz-TCO reaction is its most critical feature for biological applications. The term "bioorthogonal" signifies that the reacting partners are abiotic and do not interact with or interfere with naturally occurring functional groups within a living system. TCO and tetrazine moieties do not react with endogenous nucleophiles such as amines, thiols, or carboxylates, ensuring that conjugation is highly specific and avoids off-target modifications of biomolecules. This high chemoselectivity allows the reaction to proceed cleanly in complex environments like cell lysates, living cells, and even in vivo.

Quantitative Analysis of Reaction Kinetics

The speed of the MeTz-TCO reaction is one of the fastest among all bioorthogonal reactions, with second-order rate constants (k₂) spanning from 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetic profile enables efficient labeling at low, physiologically relevant concentrations, minimizing potential toxicity. The reaction rate is significantly influenced by the substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 (±400) | A commonly used, highly reactive tetrazine. |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | H-tetrazines exhibit very fast kinetics. |

| Methyl-substituted tetrazine | TCO | ~1000 | Provides a balance of good reactivity and stability. |

| General (unspecified) | TCO | > 800 | Represents a baseline for efficient ligation. |

| Various | sTCO | 23,800 (±400) | Conformationally strained TCO (sTCO) shows exceptionally high rates. |

| Lipophilic Tetrazine (15) | PeptoBrush-TCO | > 25,000 (per TCO unit) | Polymeric scaffolds can enhance reaction rates significantly. |

Factors Influencing Reaction Specificity and Efficiency

Several parameters can be optimized to ensure maximal reaction efficiency and specificity. While the reaction is robust, attention to these details is crucial for reproducible results, especially in complex biological systems.

| Parameter | Recommended Range/Value | Notes |

| pH Range | 6.5 - 8.5 | The reaction is tolerant of a wide pH range typical for biological samples. Buffers should be amine-free (e.g., PBS) for initial NHS-ester conjugations. |

| Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). Lower temperatures can be used for sensitive biomolecules, though reaction times may be longer. |

| Molar Ratio | 1.5 - 5 equivalents of Tetrazine to 1 equivalent of TCO-biomolecule | A slight excess of the tetrazine reagent helps to drive the reaction to completion. The optimal ratio may need to be determined empirically. |

| Reaction Time | 30 - 120 minutes | The reaction is often complete within 30-60 minutes at room temperature. Progress can be monitored by the disappearance of the tetrazine's pink/red color. |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | While the reaction is faster in aqueous media, anhydrous DMSO or DMF is typically used for preparing stock solutions of the reagents. |

Experimental Protocols

Detailed methodologies are essential for the successful application of the MeTz-TCO ligation. The following are generalized protocols for protein modification and conjugation.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol details the modification of a protein with TCO moieties by targeting primary amines, such as lysine residues.

-

Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column. The final protein concentration should be between 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Purification: Remove the unreacted TCO-NHS ester using a spin desalting column to yield the TCO-modified protein. The labeled protein is now ready for ligation.

Protocol 2: MeTz-TCO Bioconjugation

This protocol describes the reaction between the TCO-modified protein and a methyltetrazine-labeled molecule.

-

Preparation of Reactants: Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the methyltetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-modified protein with the methyltetrazine-labeled molecule. A 1.5 to 5-fold molar excess of the tetrazine reagent is recommended to ensure complete labeling.

-

Incubation: Incubate the mixture for 30 to 120 minutes at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended. Reaction progress can be visually monitored by the disappearance of the tetrazine's characteristic pink color.

-

Purification (Optional): If necessary, the final conjugate can be purified from excess, unreacted tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.

-

Storage: Store the final conjugate at 4°C or as appropriate for the biomolecule's stability.

Protocol 3: Kinetic Analysis via Stopped-Flow Spectrophotometry

This method is used to measure the rapid kinetics of the MeTz-TCO reaction.

-

Reagent Preparation: Prepare a solution of the tetrazine derivative in the desired buffer. Prepare several solutions of the TCO derivative at varying concentrations, ensuring at least a 10-fold excess compared to the tetrazine to establish pseudo-first-order conditions.

-